molecular formula C11H16FNO2 B358739 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol CAS No. 940357-73-3

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol

Cat. No. B358739
CAS RN: 940357-73-3
M. Wt: 213.25g/mol
InChI Key: IJEJZTWJGZBOEH-UHFFFAOYSA-N
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Description

“2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol” is a chemical compound with the molecular formula C11H16FNO2 . It is also known by its IUPAC name 2-[(2-fluorobenzyl)amino]ethanol . The compound has a molecular weight of 169.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a density of 1.133g/cm3 and a boiling point of 285.9ºC at 760 mmHg . Its exact mass is 169.09000 and it has a LogP value of 1.29850 , which is a measure of its lipophilicity and can influence its absorption and distribution in the body.

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJZTWJGZBOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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